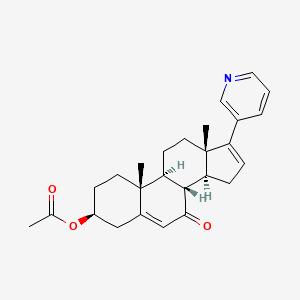

7-Ketoabiraterone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ketoabiraterone acetate is a derivative of abiraterone acetate, a potent inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. The compound is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has shown promise in enhancing the efficacy of abiraterone acetate by potentially offering better pharmacokinetic properties .

Métodos De Preparación

The synthesis of 7-Ketoabiraterone acetate involves several steps, starting from abiraterone acetate. The key steps include:

Oxidation: Abiraterone acetate is subjected to oxidation to introduce a keto group at the 7th position. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Acetylation: The resulting compound is then acetylated to form this compound.

Industrial production methods focus on optimizing these reactions to ensure high yield and purity. Techniques such as solid dispersion through spray drying and inclusion complex formation with hydroxypropyl-β-cyclodextrin have been explored to enhance the solubility and bioavailability of the compound .

Análisis De Reacciones Químicas

7-Ketoabiraterone acetate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

7-Ketoabiraterone acetate has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

Biology: The compound is studied for its effects on androgen biosynthesis and its potential to inhibit the growth of prostate cancer cells.

Medicine: It is primarily used in the treatment of metastatic castration-resistant prostate cancer, often in combination with other therapeutic agents to enhance efficacy.

Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic outcomes of abiraterone acetate

Mecanismo De Acción

7-Ketoabiraterone acetate exerts its effects by inhibiting the enzyme CYP17, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells. The molecular targets include the adrenal glands, testes, and prostate tumor tissues .

Comparación Con Compuestos Similares

7-Ketoabiraterone acetate is compared with other similar compounds such as:

Abiraterone acetate: The parent compound, which is also a CYP17 inhibitor but may have different pharmacokinetic properties.

α-Epoxyabiraterone acetate: Another derivative with potential anti-cancer properties.

β-Epoxyabiraterone acetate: Similar to α-epoxyabiraterone acetate but with different stereochemistry.

3-Deoxy-3-acetyl abiraterone-3-ene: A derivative with modifications at the 3rd position.

The uniqueness of this compound lies in its potential to offer better solubility and bioavailability compared to abiraterone acetate, making it a promising candidate for further research and development .

Propiedades

Fórmula molecular |

C₂₆H₃₁NO₃ |

|---|---|

Peso molecular |

405.53 |

Sinónimos |

(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7-oxo-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1151396.png)